molecular formula C18H13NO3S B2470709 3-(1,3-benzothiazol-2-yl)-8-ethoxy-2H-chromen-2-one CAS No. 325799-82-4

3-(1,3-benzothiazol-2-yl)-8-ethoxy-2H-chromen-2-one

Cat. No. B2470709
CAS RN: 325799-82-4
M. Wt: 323.37
InChI Key: CSCMGYLIXABGKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzothiazoles are a class of sulfur-containing heterocycles that involve a benzene ring fused to a thiazole ring . They have played an important role in the field of biochemistry and medicinal chemistry due to their highly pharmaceutical and biological activity .


Synthesis Analysis

Benzothiazoles can be synthesized from condensation of 2-aminobenzenethiol with aldehydes/ketones/acids/acyl chlorides and the cyclization of thioamide or carbon dioxide (CO2) as raw materials . A number of substituted 2-amino benzothiazoles, 2-amino-5-[(E)-phenyl diazenyl] benzoic acid, and 2-phenyl-4H benzo[d][1,3] oxazin-4-one were synthesized as the precursor substrates .


Chemical Reactions Analysis

Benzothiazoles can be synthesized through various chemical reactions. For instance, a three-component reaction of o-iodoanilines or electron-rich aromatic amines with K2S and DMSO provides 2-unsubstituted benzothiazoles .

Scientific Research Applications

Benzothiazole Derivatives in Medicinal Chemistry

Benzothiazole derivatives are recognized for their wide-ranging pharmacological importance, exhibiting activities such as antiviral, antimicrobial, anti-allergic, anti-diabetic, anti-tumor, anti-inflammatory, anthelmintic, and anti-cancer properties. These compounds' unique structural features make them integral to many natural and synthetic bioactive molecules, underscoring their significance in medicinal chemistry. The versatility of the benzothiazole scaffold has led to its use as a core structure for developing new therapeutic agents with enhanced activities and minimal toxic effects (Bhat & Belagali, 2020).

Synthetic Approaches to Benzothiazole and Chromen-2-one Compounds

The synthesis of compounds similar to 3-(1,3-benzothiazol-2-yl)-8-ethoxy-2H-chromen-2-one involves complex reactions highlighting the importance of synthetic protocols for creating biologically active molecules. These include Suzuki coupling reactions, reactions of 3-formylcoumarin with 1,3-bis(silylenol ethers), and metal or base-catalyzed cyclization, showcasing the synthetic versatility and chemical interest in benzothiazole and chromen-2-one derivatives as pharmacologically relevant compounds (Mazimba, 2016).

Potential Therapeutic Applications

Research on benzothiazole derivatives has illustrated their potential as chemotherapeutic agents, with various molecules demonstrating significant anticancer activities. The simplicity of the benzothiazole structure, coupled with its ability to serve as a ligand for various biomolecules, has fueled interest in developing therapies for various ailments, particularly cancer. The therapeutic potential of these compounds, especially 2-arylbenzothiazoles, is under continuous exploration, aiming at the treatment of cancer and other diseases (Kamal et al., 2015).

Safety and Hazards

Benzothiazole compounds can pose various safety hazards. For instance, some benzothiazole compounds can cause severe skin burns and eye damage, and may cause respiratory irritation .

Future Directions

The synthesis of benzothiazoles is of considerable interest due to their potent and significant biological activities and great pharmaceutical value . The development of synthetic processes is one of the most significant problems facing researchers . Future research may focus on improving the synthesis process and exploring new applications of benzothiazole compounds.

properties

IUPAC Name

3-(1,3-benzothiazol-2-yl)-8-ethoxychromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13NO3S/c1-2-21-14-8-5-6-11-10-12(18(20)22-16(11)14)17-19-13-7-3-4-9-15(13)23-17/h3-10H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSCMGYLIXABGKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC2=C1OC(=O)C(=C2)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.